molecular formula C17H13NO B13933780 6-Methyl-2-phenylquinolin-3-carbaldehyde

6-Methyl-2-phenylquinolin-3-carbaldehyde

Cat. No.: B13933780
M. Wt: 247.29 g/mol
InChI Key: BGZFJRLYTDERBU-UHFFFAOYSA-N
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Description

6-methyl-2-phenylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a methyl group at the 6-position, a phenyl group at the 2-position, and an aldehyde group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-phenylquinoline-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack formylation of 2-phenylquinoline. This reaction typically uses phosphorus oxychloride and dimethylformamide as reagents to introduce the formyl group at the 3-position of the quinoline ring .

Another approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts to form the quinoline ring system. The specific conditions and reagents used can vary depending on the desired substitution pattern .

Industrial Production Methods

Industrial production of 6-methyl-2-phenylquinoline-3-carbaldehyde often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-phenylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-methyl-2-phenylquinoline-3-carbaldehyde involves its interaction with various molecular targets. For example, it can intercalate into DNA, disrupting the replication and transcription processes. This interaction can lead to apoptosis in cancer cells through mitochondrial dysfunction pathways . Additionally, its ability to form complexes with transition metals enhances its biological activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-phenylquinoline-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

6-methyl-2-phenylquinoline-3-carbaldehyde

InChI

InChI=1S/C17H13NO/c1-12-7-8-16-14(9-12)10-15(11-19)17(18-16)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

BGZFJRLYTDERBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C3=CC=CC=C3)C=O

Origin of Product

United States

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